molecular formula C14H19N B11953806 2-[1-(2-Butenyl)-3-pentenyl]pyridine CAS No. 2057-42-3

2-[1-(2-Butenyl)-3-pentenyl]pyridine

Cat. No.: B11953806
CAS No.: 2057-42-3
M. Wt: 201.31 g/mol
InChI Key: XFZKOJSWZJWDEK-UHFFFAOYSA-N
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Description

2-[1-(2-Butenyl)-3-pentenyl]pyridine is an organic compound belonging to the class of pyridines Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-Butenyl)-3-pentenyl]pyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with appropriate alkenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine, followed by the addition of the alkenyl halides to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 2-[1-(2-Butenyl)-3-pentenyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the alkenyl groups to alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Alkyl-substituted pyridines.

    Substitution: Halogenated pyridines.

Scientific Research Applications

2-[1-(2-Butenyl)-3-pentenyl]pyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 2-[1-(2-Butenyl)-3-pentenyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The alkenyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The pyridine ring’s nitrogen atom can act as a coordination site for metal ions, further modulating its activity.

Comparison with Similar Compounds

  • 3-(2-Methyl-1-butenyl)pyridine
  • 2-(1-Butenyl)pyridine
  • 3-(3-Pentenyl)pyridine

Comparison: 2-[1-(2-Butenyl)-3-pentenyl]pyridine stands out due to its dual alkenyl substituents, which provide unique reactivity and binding properties compared to its analogs. The presence of two alkenyl groups allows for more versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2057-42-3

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

2-nona-2,7-dien-5-ylpyridine

InChI

InChI=1S/C14H19N/c1-3-5-9-13(10-6-4-2)14-11-7-8-12-15-14/h3-8,11-13H,9-10H2,1-2H3

InChI Key

XFZKOJSWZJWDEK-UHFFFAOYSA-N

Isomeric SMILES

C/C=C/CC(C1=CC=CC=N1)C/C=C/C

Canonical SMILES

CC=CCC(CC=CC)C1=CC=CC=N1

Origin of Product

United States

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